2,4,5-Trimethoxy-benzylidene)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethoxy-benzylidene)-hydrazine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of three methoxy groups attached to a benzylidene-hydrazine core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxy-benzylidene)-hydrazine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine derivatives. One common method includes the condensation reaction between 2,4,5-trimethoxybenzaldehyde and hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxy-benzylidene)-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2,4,5-Trimethoxy-benzylidene)-hydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxy-benzylidene)-hydrazine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
2,4,5-Trimethoxy-benzylidene)-hydrazine can be compared with other similar compounds such as:
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine share similar chemical properties but differ in their specific applications and reactivity.
The uniqueness of this compound lies in its combination of methoxy groups and hydrazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(E)-(2,4,5-trimethoxyphenyl)methylidenehydrazine |
InChI |
InChI=1S/C10H14N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-6H,11H2,1-3H3/b12-6+ |
InChI Key |
RRUCWUIDHHDDIF-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.